molecular formula C14H18F3NO B8123616 N-(Cyclobutylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine

N-(Cyclobutylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine

Cat. No.: B8123616
M. Wt: 273.29 g/mol
InChI Key: MWEJWVRFBORHGO-UHFFFAOYSA-N
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Description

N-(Cyclobutylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine is a compound that features a trifluoromethoxy group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethoxy group enhances the compound’s stability and bioavailability, making it a valuable target for various scientific applications.

Chemical Reactions Analysis

N-(Cyclobutylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine undergoes various chemical reactions, including:

Scientific Research Applications

N-(Cyclobutylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Cyclobutylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation .

Comparison with Similar Compounds

N-(Cyclobutylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine can be compared to other compounds with similar structures, such as:

The uniqueness of this compound lies in its combination of the cyclobutylmethyl moiety and the trifluoromethoxy group, which together enhance its stability, bioavailability, and potential for diverse scientific applications.

Properties

IUPAC Name

N-(cyclobutylmethyl)-2-[4-(trifluoromethoxy)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c15-14(16,17)19-13-6-4-11(5-7-13)8-9-18-10-12-2-1-3-12/h4-7,12,18H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEJWVRFBORHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNCCC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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